(E)-5-Chloro-1-penteneboronic acid

Vue d'ensemble

Description

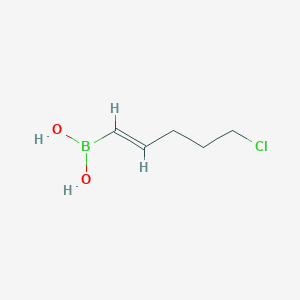

(E)-5-Chloro-1-penteneboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pentene chain with a chlorine substituent at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Chloro-1-penteneboronic acid typically involves the hydroboration-oxidation of (E)-5-chloro-1-pentene. The hydroboration step is carried out using borane (BH₃) or its derivatives, such as borane-tetrahydrofuran (BH₃•THF) or diborane (B₂H₆), under an inert atmosphere. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-5-Chloro-1-penteneboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.

Reduction: The compound can be reduced to form corresponding boranes or boronates.

Substitution: The chlorine substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of boranes or boronates.

Substitution: Formation of substituted penteneboronic acids with various functional groups.

Applications De Recherche Scientifique

Chemical Synthesis

Suzuki Coupling Reactions

One of the primary applications of (E)-5-Chloro-1-penteneboronic acid is in Suzuki coupling reactions, where it serves as a key reagent for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions allows for the functionalization of various substrates, enhancing the diversity of synthetic pathways available to chemists .

Example Case Study :

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in the synthesis of complex organic molecules. The reaction conditions were optimized using palladium catalysts, leading to high yields of desired products with minimal by-products .

Material Science

Polymer Chemistry

this compound has been explored as a building block for synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength. The incorporation of boron into polymer matrices can also improve their electrical conductivity, making them suitable for applications in electronics .

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High (>250°C) |

| Electrical Conductivity | Moderate |

| Mechanical Strength | Enhanced |

Biological Applications

Drug Development

The potential of this compound extends into medicinal chemistry, where it has been investigated for its role in drug development. Its ability to form stable complexes with biomolecules can be leveraged to design inhibitors for various biological targets, including enzymes involved in cancer progression .

Example Case Study :

Research highlighted in ACS Publications illustrated how derivatives of this compound were synthesized and evaluated as potential inhibitors for specific proteases. The study reported promising inhibitory activity, suggesting that further development could lead to new therapeutic agents .

Agricultural Chemistry

Pesticide Formulation

Another application area is in the formulation of agrochemicals. The compound can be used to synthesize herbicides and insecticides that are more effective and environmentally friendly compared to traditional chemicals. The incorporation of boronic acids into pesticide formulations has been shown to enhance their efficacy and reduce toxicity .

Analytical Chemistry

Sensor Development

this compound has also found applications in analytical chemistry, particularly in the development of sensors for detecting catecholamines and other phenolic compounds. Its selective binding properties make it an excellent candidate for creating highly sensitive detection systems .

Mécanisme D'action

The mechanism of action of (E)-5-Chloro-1-penteneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s reactivity is influenced by the electronic and steric properties of the pentene chain and the chlorine substituent.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-5-Bromo-1-penteneboronic acid

- (E)-5-Iodo-1-penteneboronic acid

- (E)-5-Fluoro-1-penteneboronic acid

Uniqueness

(E)-5-Chloro-1-penteneboronic acid is unique due to the presence of the chlorine substituent, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo, iodo, and fluoro counterparts. Additionally, the chlorine substituent can influence the compound’s interaction with molecular targets, enhancing its utility in specific applications.

Activité Biologique

(E)-5-Chloro-1-penteneboronic acid (C5H10BClO2) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom, a chlorine atom, and a pentene moiety. The following sections will delve into the biological activities associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C5H10BClO2

- Molecular Weight : 150.49 g/mol

- CAS Number : 5846162

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the boron atom. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzymatic activity and cellular signaling pathways.

1. Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study highlighted its efficacy against human colorectal adenocarcinoma cells, showing significant cytotoxicity with an IC50 value in the low micromolar range.

| Cell Line | IC50 Value (µM) |

|---|---|

| Human colorectal adenocarcinoma | 5-10 |

| MOLT-4 (leukemia) | 3-7 |

| HL-60 (leukemia) | 4-8 |

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

3. Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes involved in disease processes, including proteases and phospholipases. For example, it has been reported to inhibit secretory phospholipase A2, which plays a role in inflammatory responses.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated that treatment with this compound led to apoptosis in cancer cells, as evidenced by increased levels of caspase activity and DNA fragmentation.

Study on Anti-inflammatory Properties

In another study focusing on inflammation, this compound was administered to murine models subjected to inflammatory stimuli. The results showed a marked reduction in edema and leukocyte infiltration at the site of inflammation, supporting its potential therapeutic role in managing inflammatory conditions.

Propriétés

IUPAC Name |

[(E)-5-chloropent-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQUWTLNJDUEMT-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.